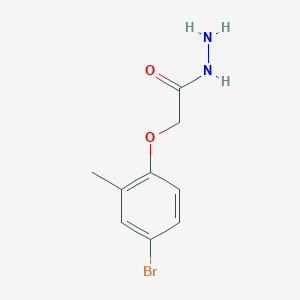

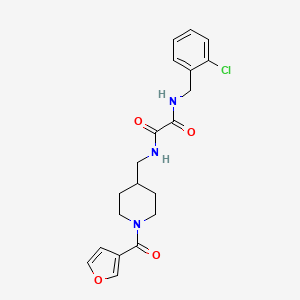

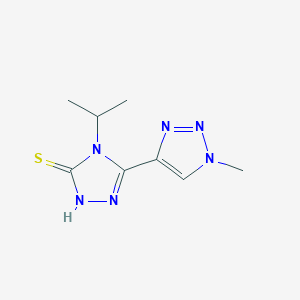

![molecular formula C13H7F3N2O B2423213 3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine CAS No. 338953-51-8](/img/structure/B2423213.png)

3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine” is a chemical compound with the linear formula C14H9F3N2O . It is part of the isoxazole family, which is a five-membered heterocyclic ring system with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, has been a topic of interest in recent years . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C14H9F3N2O . It is part of the isoxazole family, which is a five-membered heterocyclic ring system with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H). This method provides the desired products with moderate to good yields .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its linear formula of C14H9F3N2O . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are thought to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications

Anticancer Potential

- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013).

- The synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives led to compounds demonstrating significant cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

- A study involving the synthesis of novel pyridine derivatives bearing various heterocyclic rings found compounds showing higher antitumor activity than the standard drug doxorubicin, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020).

Antimicrobial and Anticancer Activity

- Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives demonstrated antimicrobial and anticancer activity, starting from pyridin-2(1H)-one (Banda et al., 2016).

Antiproliferative Activity

- The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and their evaluation showed antiproliferative activity against tumor cell lines (Poręba & Wietrzyk, 2012).

Cytokinin Activity

- The development of fluorescent 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside revealed carbon-substituted cytokinin analogues with marked enhancement in fluorescence intensity in an aqueous alkaline solution. These compounds demonstrated stronger cytokinin activity compared to N(6)-benzyladenine in tobacco callus bioassays (Nishikawa et al., 2000).

Bio-Evaluation of Novel Derivatives

- Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids demonstrated potential against human bacterial pathogens and fungal strains, showing comparable activity to standard drugs (Jha & Ramarao, 2017).

Optoelectronic Properties

- Research on phenylimidazo[1,5-a]pyridine-containing small molecules explored their optoelectronic and charge transfer properties, indicating their potential as efficient materials in multifunctional organic semiconductor devices (Irfan et al., 2019).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

- Studies involving organic iridium(III) complexes with pyrazole pyridine derivatives have shown significant photoluminescence and electroluminescence, useful for OLED applications (Su et al., 2018; Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

Future Directions

The future directions for “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine” and similar compounds are promising. They are known to play a crucial role in numerous disease conditions and have potential therapeutic significance . The development of new synthetic strategies and the design of new isoxazole derivatives are expected to be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name |

3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPBNNDXESQNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

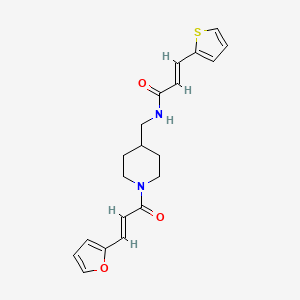

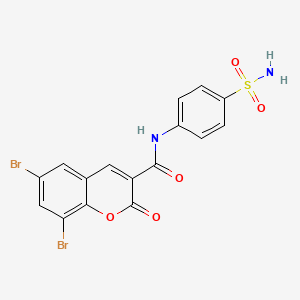

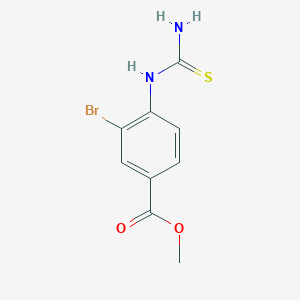

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)

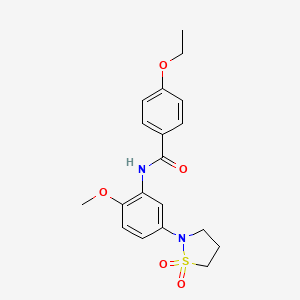

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)